

An In-depth Technical Guide to 8-Chloro-Adenosine

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Chloro-adenosine (8-Cl-Ado) is a synthetic ribonucleoside analog of adenosine with significant potential as an anti-cancer agent. It functions as a pro-drug, readily taken up by cells and intracellularly phosphorylated to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1] This active metabolite is the primary driver of the compound's cytotoxic effects, which are exerted through a multi-faceted mechanism targeting fundamental cellular processes. This technical guide provides a comprehensive overview of 8-chloro-adenosine, including its chemical properties, mechanism of action, relevant signaling pathways, experimental protocols, and key quantitative data to support further research and development.

Chemical and Physical Properties

8-Chloro-adenosine is a chlorine derivative of the purine nucleoside adenosine.[2] Its chemical structure and properties are summarized below.



Property	Value	Reference
CAS Number	34408-14-5	[3][4][5][6]
Molecular Formula	C10H12CIN5O4	[2][3][4][5][6]
Molecular Weight	301.69 g/mol	[2][3]
Purity	≥98%	[3][4]
Solubility	Soluble to 20 mM in water with gentle warming and to 100 mM in DMSO.	[3]
Storage	Store at -20°C	[3]
Synonyms	8-Cl-Ado	[7]

Mechanism of Action

8-Chloro-adenosine exerts its cytotoxic effects through a coordinated attack on RNA synthesis and cellular energy metabolism.[1] Upon cellular uptake, it is metabolized to 8-Cl-ATP, which acts as a competitive inhibitor of ATP.[2]

The key mechanisms include:

- Inhibition of RNA Synthesis: As an analog of ATP, 8-Cl-ATP competes with the natural substrate for incorporation into newly synthesized RNA chains by RNA polymerases. This incorporation leads to premature chain termination and a global inhibition of RNA synthesis.
 [1][2]
- Depletion of Cellular ATP: The phosphorylation of 8-chloro-adenosine to 8-Cl-ATP consumes cellular ATP, leading to a significant depletion of the intracellular ATP pool.[1]
- Activation of AMP-Activated Protein Kinase (AMPK): The resulting decrease in the ATP:AMP ratio activates AMPK, a critical sensor of cellular energy status.
- Induction of Autophagy: Activated AMPK can trigger autophagy, a catabolic process involving the degradation of cellular components to provide energy and substrates for survival, which can contribute to cell death in cancer cells.[1][7]



The primary inactive metabolite of 8-chloro-adenosine is 8-chloroinosine.[1]

Signaling Pathways

The activity of 8-chloro-adenosine is intricately linked to several key signaling pathways that regulate cell growth, metabolism, and survival.

AMPK/mTOR Signaling Pathway

A primary consequence of 8-chloro-adenosine treatment is the activation of the AMPK pathway due to ATP depletion. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation. This inhibition is a critical component of 8-chloro-adenosine's anti-cancer effects, particularly in solid tumors like renal cell carcinoma.[8]



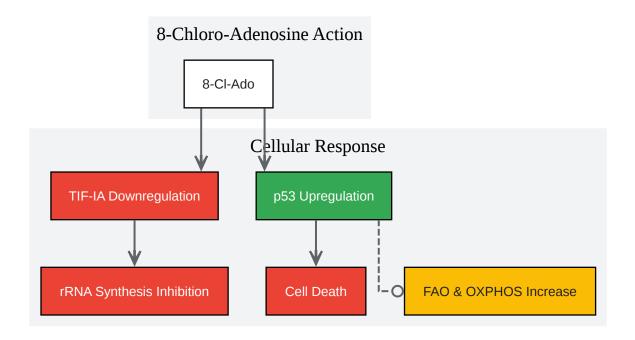
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8-Chloro-Adenosine Induced AMPK/mTOR Signaling

p53 and Ribosomal RNA Synthesis Pathway

In acute myeloid leukemia (AML), 8-chloro-adenosine has been shown to inhibit ribosomal RNA (rRNA) synthesis by downregulating the transcription initiation factor TIF-IA. This is associated with an increase in the levels of the tumor suppressor protein p53.[9][10] Interestingly, the p53 induced by 8-Cl-Ado can also increase fatty acid oxidation (FAO) and oxidative phosphorylation (OXPHOS), which may represent a self-limiting mechanism.[9][10]





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p53 and rRNA Synthesis Pathway Modulation

Experimental Protocols

This section provides detailed methodologies for key experiments involving 8-chloroadenosine.

Cell Culture and Treatment

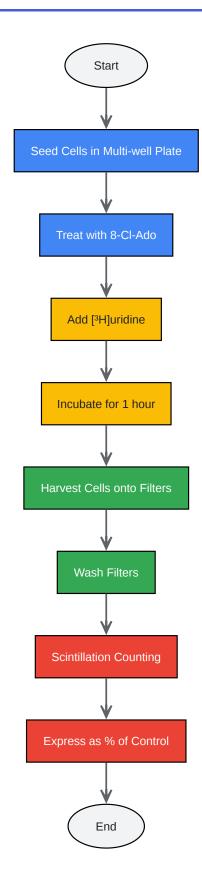
- Cell Lines: A variety of cancer cell lines can be utilized, including but not limited to cholangiocarcinoma (e.g., RMCCA-1), renal cell carcinoma, leukemia, multiple myeloma (MM.1S, RPMI-8226, U266), and lung cancer (A549, H1299) cell lines.[1][3]
- Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and standard antibiotics.
- Treatment: A stock solution of 8-chloro-adenosine is prepared in a suitable solvent such as DMSO.[1][3] For experiments, the stock solution is diluted in the culture medium to the desired final concentration (e.g., 10 μM). Control cells are treated with an equivalent concentration of the vehicle.[1]



RNA Synthesis Inhibition Assay

- Principle: This assay quantifies the rate of new RNA synthesis by measuring the incorporation of a radiolabeled precursor, such as [3H]uridine.[1]
- Procedure:
 - Seed cells in a multi-well plate and allow them to adhere overnight.[1]
 - Treat the cells with the desired concentrations of 8-chloro-adenosine for a specific duration (e.g., up to 12 hours).[1]
 - One hour prior to the end of the treatment period, add 2 μ Ci/mL of [³H]uridine to each well. [1]
 - After the 1-hour incubation with the radiolabel, harvest the cells onto glass fiber filters.[1]
 - Wash the filters with ice-cold 8% trichloroacetic acid, water, and 100% ethanol to remove unincorporated uridine.[1]
 - Measure the radioactivity retained on the filters using a scintillation counter.[1]
 - Express the results as a percentage of the radioactivity incorporated in control (untreated)
 cells.[1]





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Workflow for RNA Synthesis Inhibition Assay



Western Blotting for AMPK Activation

- Principle: This technique is used to detect and quantify the phosphorylation status of AMPK and its downstream targets, indicating its activation.
- Procedure:
 - Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[1]
 - Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).[1]
 - Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[1]
 - Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.[1]
 - Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and a loading control (e.g., vinculin or GAPDH) overnight at 4°C.[1]
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
 - Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of 8-chloro-adenosine.

Table 1: In Vitro Cytotoxicity of 8-Chloro-Adenosine



Cell Line	Cancer Type	IC50	Reference
CAKI-1	Clear Cell Renal Cell Carcinoma	2 μΜ	[8]
RXF-393	Clear Cell Renal Cell Carcinoma	36 μΜ	[8]
HCT116	Colorectal Cancer	~5 µM (at 72h)	[11]

Table 2: Effects of 8-Chloro-Adenosine on Cellular

Processes

Cell Line(s)	Treatment	Effect	Observation	Reference
MCF-7, BT-474	10 μM; 7-21 hours	AMPK Activation	Time-dependent phosphorylation of AMPK (Thr172).	[7]
T47D, SK-BR-3, ZR-75-1	10 μΜ	ATP Depletion	Rapid depletion of ATP within 12 hours.	[7]
MCF-7	10 μM; 3 days	Inhibition of Clonogenic Survival	Over 90% inhibition.	[7]
HCT116	5 μM; 72 hours	Inhibition of DNA Synthesis	99% decrease in ³ H-thymidine incorporation.	[11]
AML Primary Blasts	10 μΜ	Inhibition of RNA Synthesis	>70% inhibition.	[9]
Mantle Cell Lymphoma	10 μM; 24 hours	ATP Depletion	40-60% reduction in intracellular ATP.	[12]

Clinical Development



8-Chloro-adenosine has been investigated in Phase I clinical trials for hematological malignancies. A trial in patients with relapsed/refractory acute myeloid leukemia (AML) established a recommended Phase 2 dose (RP2D) of 400 mg/m².[13][14] The primary dose-limiting toxicity observed was cardiac in nature, necessitating careful monitoring of patients for arrhythmias and QT interval prolongation during infusion.[13][14] While peripheral blood cytoreduction was observed, the responses were transient, suggesting that combination therapies may be necessary to achieve durable clinical benefit.[13][14]

Conclusion

8-Chloro-adenosine is a promising anti-cancer agent with a well-defined, multi-pronged mechanism of action centered on the disruption of RNA synthesis and cellular energetics. Its activity is mediated through key signaling pathways such as the AMPK/mTOR and p53 pathways. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future research should focus on optimizing dosing schedules, exploring combination strategies to enhance efficacy and overcome resistance, and managing its cardiac toxicity profile.

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